Molecular Identity and Hydrogen-Bond Donor Capacity: 6-Amino vs. Des-Amino Pyrrolo[1,2-a]pyrazine-7-carboxylate
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate (C₉H₉N₃O₂, MW 191.19) differs from the closest commercially available des-amino analog, methyl pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 1935955-44-4, C₉H₈N₂O₂, MW 176.17), by the presence of a primary amine at position 6, adding 1 nitrogen atom (+15 Da) and introducing 2 hydrogen bond donor (HBD) atoms and 1 additional hydrogen bond acceptor (HBA) . The des-amino comparator has zero HBDs . This HBD count difference (2 vs. 0) is critical for target engagement, as the amine provides both donor and acceptor capacity for bidentate hydrogen-bonding interactions with catalytic residues, a feature exploited in the gastric H⁺/K⁺-ATPase inhibitor patent family where the 6-amino motif is a claimed structural requirement [1].
| Evidence Dimension | Molecular formula, molecular weight, and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 191.19, Formula C₉H₉N₃O₂, HBD 2, HBA 5 |
| Comparator Or Baseline | Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 1935955-44-4): MW 176.17, Formula C₉H₈N₂O₂, HBD 0, HBA ~4 |
| Quantified Difference | ΔMW +15 Da; ΔHBD +2; ΔHBA +1; additional nitrogen atom enables amine-specific reactivity (acylation, diazotization, reductive amination) |
| Conditions | Structural comparison based on molecular formula and vendor-reported computed descriptors |
Why This Matters
Procurement of the des-amino analog for a synthetic route requiring amine-specific downstream chemistry (e.g., amide coupling, Schiff base formation, or diazonium salt generation) will result in synthetic failure; the 2 HBD difference also alters permeability and solubility profiles in ADME screening cascades.
- [1] Kaminski, J. J., et al. "Pyrrolo(1,2-a)pyrazines as inhibitors of gastric acid secretion." U.S. Patent 5,041,442. Filed 31 July 1990, issued 20 August 1991. View Source
